molecular formula C22H13Cl2F3N2O4S B2920919 (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile CAS No. 1025615-35-3

(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile

Cat. No.: B2920919
CAS No.: 1025615-35-3
M. Wt: 529.31
InChI Key: XIXXJXXOZJDLMA-RQZCQDPDSA-N
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Description

The compound “(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile” features a complex structure integrating multiple functional groups:

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety linked via an ether bond to a 3-methoxyphenyl group.
  • A 4-chlorobenzenesulfonyl substituent attached to a prop-2-enenitrile backbone.

These groups confer distinct physicochemical properties:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability.
  • The sulfonyl group may improve protein-binding affinity, common in enzyme inhibitors.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2F3N2O4S/c1-32-19-4-2-3-13(9-17(11-28)34(30,31)16-7-5-15(23)6-8-16)20(19)33-21-18(24)10-14(12-29-21)22(25,26)27/h2-10,12H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXXJXXOZJDLMA-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile , known by its CAS number 551920-80-0, is a synthetic organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H11Cl3F3NO2
  • Molecular Weight : 472.67 g/mol
  • CAS Number : 551920-80-0

Antimicrobial Activity

Research indicates that compounds containing a pyridine ring, especially those with trifluoromethyl substitutions, exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various bacterial strains. A study on thionicotinates demonstrated that structural modifications can enhance antibacterial activity, suggesting that the presence of the trifluoromethyl group may contribute positively to such effects .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds with similar functionalities have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, sulfonamide derivatives have been reported to exhibit selective cytotoxicity against cancer cell lines, indicating a promising avenue for further exploration in this compound as a potential anticancer agent.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. The sulfonamide moiety is known to interact with various enzymes involved in metabolic pathways. A related study highlighted that sulfonamide derivatives could inhibit specific enzymes linked to cancer metabolism, which might be applicable to this compound as well .

Case Studies and Research Findings

StudyFindings
Synthesis and Antibacterial Activity of New Ethyl ThionicotinatesDemonstrated that modifications to the pyridine ring can enhance antibacterial activity against Gram-positive bacteria .
Investigation of Anticancer Properties of Sulfonamide DerivativesFound that certain sulfonamide compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis .
Enzyme Inhibition StudiesShowed that compounds with sulfonamide structures can inhibit key metabolic enzymes, potentially leading to reduced tumor growth in vitro .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The sulfonamide group may interfere with enzyme function critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Disruption of Cellular Metabolism : By inhibiting key metabolic enzymes, the compound may alter energy production pathways in target cells.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1. Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
Target Compound Not explicitly provided 3-chloro-5-(trifluoromethyl)pyridinyloxy, 3-methoxyphenyl, 4-chlorobenzenesulfonyl Ether, sulfonyl, nitrile
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide () C₁₀H₈ClF₃N₂O 264.63 3-chloro-5-(trifluoromethyl)pyridinyl, methylamide Amide, pyridine
(2E)-3-(3-chloro-5-{4-chloro-2-[2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy]phenoxy}phenyl)prop-2-enenitrile () C₂₁H₁₅Cl₂N₃O₄ 444.27 Chlorophenyl, dihydropyrimidinyl ethoxy Ether, nitrile, dioxopyrimidine
Propanedinitrile derivative () Chlorophenyl, propanedinitrile Nitrile, pyridine

Key Observations :

  • The propanedinitrile core in ’s compound suggests higher reactivity compared to the target’s monosubstituted nitrile .

Table 3. Bioactivity Insights

Compound Potential Bioactivity/Application Evidence Source
Target Compound Hypothesized enzyme inhibition (sulfonyl group) or agrochemical use.
’s Compound Possible neuroactive or antimicrobial properties (amide functionality).
’s Compound Likely kinase inhibitor (dihydropyrimidinyl moiety; ChEMBL ID: CHEMBL1923490).
’s Compound Agrochemical candidate (propanedinitrile’s pesticidal activity).

Critical Analysis :

  • ’s compound is documented in ChEMBL, indicating validated bioactivity data, whereas the target compound requires empirical study .

Q & A

Q. How can researchers probe the mechanism of sulfonyl group participation in catalytic cycles?

  • Methodology : Use isotopic labeling (e.g., ³⁴S) with tandem MS to track sulfonyl transfer. Perform kinetic isotope effect (KIE) studies. Employ in situ IR spectroscopy to detect intermediates during palladium-catalyzed coupling steps .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC165–168°C (decomp.)
Crystallographic R1SCXRD (SHELXL)0.046 (I > 2σ(I))
DFT HOMO-LUMO GapB3LYP/6-311++G**4.2 eV
HPLC PurityC18, 254 nm≥98%

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